LX2343, chemically known as 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide, is a small molecule currently being investigated for its potential therapeutic benefits in treating Alzheimer's disease (AD) [, , ]. Its role in scientific research primarily revolves around its ability to target both amyloid β (Aβ) production and clearance, two key pathological hallmarks of AD [, ].
While the provided abstracts do not delve into the specifics of LX2343 synthesis, one paper mentions the "design, synthesis and biological evaluation of LX2343 derivatives" []. This suggests that LX2343 can be synthesized and further modified to potentially enhance its therapeutic properties. Further investigation into the full-text article and related research is required to detail the specific synthesis methods and parameters.
The primary application of LX2343 explored in the provided abstracts is its potential as a therapeutic agent for AD [, , ]. Studies using AD model mice [, ] and rats [] have shown promising results:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: